molecular formula C15H18N2O2 B14129802 2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide CAS No. 1208943-02-5

2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B14129802
CAS No.: 1208943-02-5
M. Wt: 258.32 g/mol
InChI Key: KAEQGMSDWFTDMJ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a cyclopentyl group attached to an acetamide moiety, which is further connected to an oxoindoline scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with cyclopentylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and processes.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells. This process involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of events resulting in programmed cell death .

Comparison with Similar Compounds

2-cyclopentyl-N-(2-oxoindolin-5-yl)acetamide can be compared with other indolin-2-one derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

1208943-02-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-cyclopentyl-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide

InChI

InChI=1S/C15H18N2O2/c18-14(7-10-3-1-2-4-10)16-12-5-6-13-11(8-12)9-15(19)17-13/h5-6,8,10H,1-4,7,9H2,(H,16,18)(H,17,19)

InChI Key

KAEQGMSDWFTDMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

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